molecular formula C10H19NO3 B2565389 cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate CAS No. 1363382-14-2

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Cat. No. B2565389
CAS RN: 1363382-14-2
M. Wt: 201.266
InChI Key: MDBARZYXJRKEAH-UHFFFAOYSA-N
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Description

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, also known as cis-TBMHC, is a chemical compound which has been widely used in scientific research for its various applications. It is a cyclic carbamate with a molecular formula of C9H17NO2. Cis-TBMHC is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has been used extensively in the past few decades.

Scientific Research Applications

GABAC Receptor Antagonism and Effects on Myopia and Cognitive Function

A study reports that certain compounds, including cis-variants like cis-(3-aminocyclopentanyl)butylphosphinic acid (a structural analog of the compound ), show competitive antagonism at GABAC receptors. This antagonism was observed to have physiological impacts such as inhibiting myopia development and facilitating learning and memory in animal models. Specifically, intravitreal injections of these compounds prevented experimental myopia development and intraperitoneal administration enhanced cognitive functions in rats, indicating potential therapeutic applications in vision-related conditions and cognitive disorders (Chebib et al., 2008).

Induction of Cancer-protective Enzymes

Certain phenolic compounds, such as tert-butyl-4-hydroxyanisole (structurally similar to the queried compound), have been studied for their ability to induce detoxifying enzymes like glutathione S-transferases and quinone reductase in various tissues. The induction patterns are specific to the chemical nature of the inducer, target tissue, and the enzymes elevated, suggesting a nuanced interplay between the compound's structure and its biological effects. This has implications for cancer prevention strategies, where modulation of specific detoxifying pathways in target tissues could be therapeutically beneficial (De Long et al., 1985).

Impact on Lipid Metabolism and Adipogenesis

Studies on derivatives of tert-butylhydroquinone (a molecule with structural similarities to the queried compound) indicate an impact on adipogenesis and lipid metabolism. One study showed that exposure to 3-tert-butyl-4-hydroxyanisole significantly impacted body weight gain, white adipose tissue accumulation, and plasma lipids through transcriptional regulation, without affecting glucose metabolism and insulin sensitivity. This suggests the potential of such compounds to modulate lipid metabolism and adipogenesis in therapeutic contexts, with implications for conditions like obesity (Sun et al., 2019).

properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBARZYXJRKEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140484
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-12-7
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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